molecular formula C38H32B2N4O4 B13737327 5,15-Bis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin

5,15-Bis(4-(1,3,2-dioxaborinan-2-yl)phenyl)porphyrin

Cat. No.: B13737327
M. Wt: 630.3 g/mol
InChI Key: IWTYHIOLVWQPAG-UHFFFAOYSA-N
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Description

21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- is a derivative of porphine, a macrocyclic compound that plays a crucial role in various biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphine coreThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and electronic applications.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphine derivatives .

Scientific Research Applications

21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which 21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- exerts its effects involves its ability to interact with various molecular targets. The compound’s macrocyclic structure allows it to coordinate with metal ions, facilitating catalytic reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetraphenyl-21H,23H-porphine: A well-known porphine derivative used in similar applications.

    5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: Another derivative with hydroxyl groups that enhance its solubility and reactivity.

    5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: Contains methoxy groups that modify its electronic properties.

Uniqueness

21H,23H-Porphine, 5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]- is unique due to the presence of dioxaborinan-2-yl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it suitable for specialized applications in catalysis and materials science .

Properties

Molecular Formula

C38H32B2N4O4

Molecular Weight

630.3 g/mol

IUPAC Name

5,15-bis[4-(1,3,2-dioxaborinan-2-yl)phenyl]-21,22-dihydroporphyrin

InChI

InChI=1S/C38H32B2N4O4/c1-19-45-39(46-20-1)27-7-3-25(4-8-27)37-33-15-11-29(41-33)23-31-13-17-35(43-31)38(26-5-9-28(10-6-26)40-47-21-2-22-48-40)36-18-14-32(44-36)24-30-12-16-34(37)42-30/h3-18,23-24,41-42H,1-2,19-22H2

InChI Key

IWTYHIOLVWQPAG-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)C3=C4C=CC(=CC5=NC(=C(C6=NC(=CC7=CC=C3N7)C=C6)C8=CC=C(C=C8)B9OCCCO9)C=C5)N4

Origin of Product

United States

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